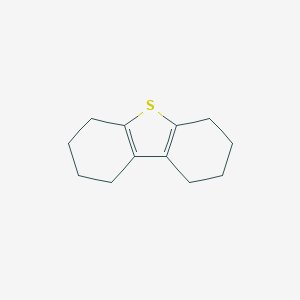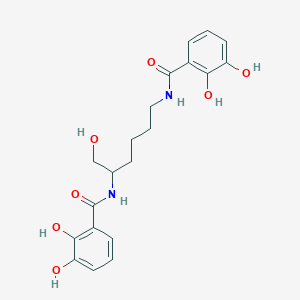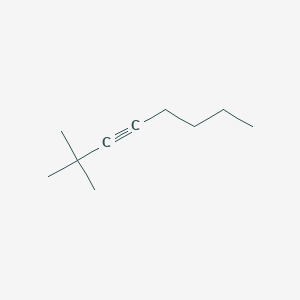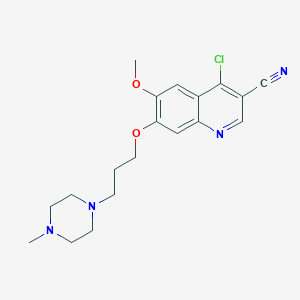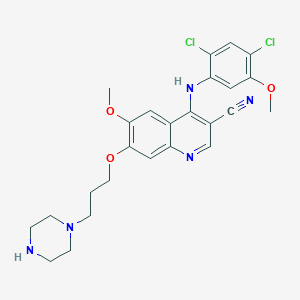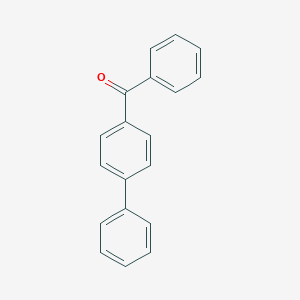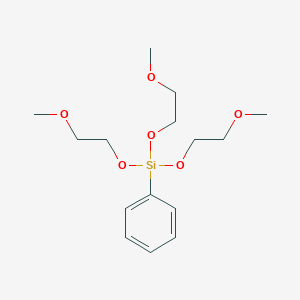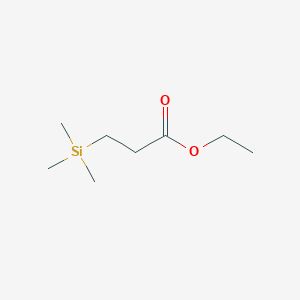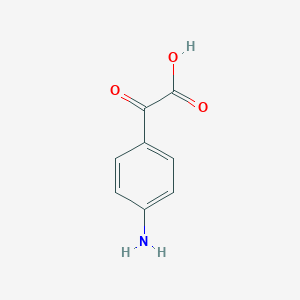
2-(4-アミノフェニル)-2-オキソ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H7NO3 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety
科学的研究の応用
2-(4-Aminophenyl)-2-oxoacetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biology: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Industry: It is utilized in the synthesis of dyes and pigments.
作用機序
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds have been shown to interact with bacterial membranes, causing perturbations and leading to antimicrobial effects .
Biochemical Pathways
Related compounds have been shown to interact with dna and potentially disrupt essential cellular processes .
Pharmacokinetics
Related compounds have been shown to be metabolized by cytochrome p450 1a1 to produce active and inactive metabolites .
Result of Action
Related compounds have been shown to have potent antibacterial activity, suggesting that they may disrupt essential cellular processes in bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 2-(4-Aminophenyl)-2-oxoacetic acid. The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Aqueous or alcoholic medium
Reaction Time: 2-6 hours
Another method involves the use of catalytic hydrogenation of 4-nitrophenylacetic acid over a palladium catalyst to produce the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Aminophenyl)-2-oxoacetic acid can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process typically involves:
Catalyst: Palladium on carbon
Pressure: 1-5 atm of hydrogen
Temperature: 50-100°C
Solvent: Methanol or ethanol
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 2-(4-Nitrophenyl)-2-oxoacetic acid
Reduction: 2-(4-Aminophenyl)-2-hydroxyacetic acid
Substitution: N-Substituted amides of 2-(4-Aminophenyl)-2-oxoacetic acid
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoacetic acid
- 2-(4-Aminophenyl)-2-hydroxyacetic acid
- 2-(4-Aminophenyl)acetic acid
Uniqueness
2-(4-Aminophenyl)-2-oxoacetic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various compounds with diverse applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its utility in research and industrial applications.
特性
IUPAC Name |
2-(4-aminophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTIQRYMOADNDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15535-99-6 |
Source


|
| Record name | 4-Amino-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
